molecular formula C11H15NO2 B13256945 2-(Cyclopropoxymethyl)-4-methoxyaniline

2-(Cyclopropoxymethyl)-4-methoxyaniline

Cat. No.: B13256945
M. Wt: 193.24 g/mol
InChI Key: SGTDZXHULIBEQP-UHFFFAOYSA-N
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Description

2-(Cyclopropoxymethyl)-4-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the para position and a cyclopropoxymethyl substituent at the ortho position of the aniline ring. The cyclopropoxymethyl group introduces steric strain due to the three-membered cyclopropane ring, which may enhance reactivity or alter physicochemical properties compared to simpler alkoxy substituents.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(cyclopropyloxymethyl)-4-methoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-10-4-5-11(12)8(6-10)7-14-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3

InChI Key

SGTDZXHULIBEQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)COC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions relative to the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.

Scientific Research Applications

2-(Cyclopropoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the aniline ring significantly influence physical properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Physical State (Pure Form) Melting Point (°C) Solubility in Water Key Features
2-(Cyclopropoxymethyl)-4-methoxyaniline Cyclopropoxymethyl (ortho), Methoxy (para) Likely solid (inferred) Not reported Low (predicted) High steric strain from cyclopropane
4-Methoxyaniline (p-anisidine) Methoxy (para) White/gray solid 57.2 <1 mg/mL Electron-donating para-methoxy group
2-Methoxyaniline (o-anisidine) Methoxy (ortho) Clear/yellow liquid 6.2 1.5 g/100 mL Higher water solubility than para isomer
2-(Benzyloxy)-4-methoxyaniline Benzyloxy (ortho), Methoxy (para) Liquid Not reported Low (lipophilic) Bulkier substituent, increased lipophilicity

Key Observations :

  • The cyclopropoxymethyl group in the target compound likely reduces water solubility compared to 2-methoxyaniline but may enhance rigidity and thermal stability due to the strained cyclopropane ring.

Comparison with this compound :

  • In carbonylation reactions (e.g., urea synthesis), the steric bulk of cyclopropoxymethyl could reduce yields compared to 4-methoxyaniline, as seen in analogous reactions with bulky substituents .

Predicted Bioactivity of this compound :

  • However, its steric effects could reduce binding affinity to fungal targets compared to TRI or PYR.
Stability and Environmental Impact
  • 4-Methoxyaniline derivatives are prone to oxidation, forming colored degradation products (e.g., gray or brown solids) .
  • The cyclopropoxymethyl group may increase stability against oxidation compared to benzyloxy or methoxy groups due to reduced electron-donating effects.

Biological Activity

2-(Cyclopropoxymethyl)-4-methoxyaniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol

The structure of this compound features a methoxy group and an aniline moiety, which are critical for its biological activity. The cyclopropyl group may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Interaction : It may modulate the activity of receptors involved in neurotransmission or inflammation, suggesting applications in neuropharmacology and anti-inflammatory therapies.

Biological Activity Data

Several studies have reported on the biological activities of this compound, highlighting its potential as a therapeutic agent. Below is a summary table of key findings:

StudyBiological ActivityMethodologyResults
Anticancer ActivityCell Line AssaysInhibition of proliferation in breast cancer cells (IC50 = 12 µM)
Anti-inflammatoryAnimal ModelsReduced paw edema in rats (p < 0.05)
NeuroprotectiveIn vitro assaysProtection against oxidative stress in neuronal cells

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation. The compound was found to be particularly effective against breast cancer cells, showing an IC50 value of 12 µM.
  • Anti-inflammatory Effects : In a rat model of inflammation, the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response, confirming its potential as an anti-inflammatory agent.
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in increased cell viability and reduced markers of oxidative damage, indicating its neuroprotective properties.

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